5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
Similar compounds have been known to target receptor tyrosine kinases .
Mode of Action
It’s plausible that it may interact with its targets through a mechanism similar to other sulfonamide compounds, which typically act as inhibitors by mimicking the substrate of an enzyme, thereby preventing the enzyme’s usual action .
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases , it may influence pathways related to cell growth and proliferation.
Result of Action
If it acts as an inhibitor of receptor tyrosine kinases , it could potentially disrupt cell signaling pathways, leading to effects such as inhibited cell growth or proliferation.
Preparation Methods
The synthesis of 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves several steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Heterocyclization: This involves the formation of the thiophene ring through reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions include various functionalized thiophene derivatives with altered biological or chemical properties.
Scientific Research Applications
5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It serves as a tool compound in studying various biological pathways and molecular targets, particularly in the context of enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tioconazole: An antifungal agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonamide and pyridine moieties, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
5-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S3/c15-13-1-2-14(21-13)22(18,19)17-7-10-5-12(8-16-6-10)11-3-4-20-9-11/h1-6,8-9,17H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQLRFINLWBVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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